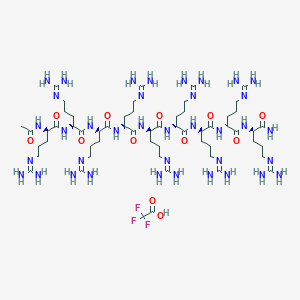
MAGE-3 (112-120)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melanoma-associated antigen 3; MAGE-3
科学的研究の応用
1. Visualization of Social Networks
MAGE, a computer-based visual display program, has been adapted for studying social networks. It examines the structural properties of social data sets, like friendship choices in colleges or peer choices among teenagers (Freeman, Webster, & Kirke, 1998).
2. Monte Carlo Simulations in Physics
MaGe, a physics simulation software based on Geant4, simulates the response of ultra-low radioactive background detectors to ionizing radiation. It's significant for neutrinoless double-beta decay experiments using germanium detectors (Boswell et al., 2010).
3. Genome Engineering and Strain Engineering
MAGE (Multiplex Automated Genome Engineering) is a tool for manipulating genes simultaneously in multiple loci. It's valuable for engineering strains to over-produce proteins, chemicals, and biofuels at industrial scales (Singh & Braddick, 2015).
4. Optimization of Biosynthesis Pathways
Co-selection MAGE (CoS-MAGE) optimizes biosynthesis pathways by inserting multiple T7 promoters into genomic operons, allowing for the study of gene networks and facilitating rapid genetic modifications (Wang et al., 2012).
5. Interactive Educational Tools
Mage, a graphics program for visualizing macromolecules, has been adapted for educational purposes, such as illustrating molecular models and crystal structures in a user-friendly, interactive format (Pavkovic, 2005).
6. Cancer Immunotherapy
A study demonstrated that melanoma cells present a MAGE-3 epitope to CD4+ cytotoxic T cells, indicating the potential of MAGE-3 in cancer immunotherapy, particularly for melanoma treatment (Manici et al., 1999).
7. Evolution of Bacterial Genomes
MAGE technology has been applied to in vivo genome editing, introducing targeted modifications directly into the Escherichia coli chromosome, creating combinatorial genetic diversity in a cell population (Gallagher et al., 2014).
8. Accelerated Evolution and Large-Scale Genome Engineering
MAGE has been utilized for large-scale programming and evolution of cells, producing combinatorial genomic diversity and optimizing pathways, such as the DXP biosynthesis pathway in Escherichia coli for overproduction of lycopene (Wang et al., 2009).
9. Immunotherapy in Metastatic Melanoma
A phase 1/2 study evaluated the immunologic response and tumor evolution following administration of a recombinant MAGE-3 protein in metastatic melanoma patients, showing potential in cancer immunotherapy (Kruit et al., 2005).
10. Fabrication of Microstructures
A new micro-anode-guided electroplating (MAGE) system was developed to fabricate two-dimensional microstructures, demonstrating the versatility of MAGE in microfabrication technologies (Ciou, Hwang, & Lin, 2015).
11. Antigen Recognition in Cancer Therapy
Research showed that a peptide encoded by the human MAGE-3 gene, presented by HLA-A2, induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3, emphasizing its role in targeted cancer therapy (van der Bruggen et al., 1994).
12. TCR-Engineered Immunotherapy
A TCR targeting the HLA-A*0201–restricted epitope of MAGE-A3 recognizes multiple epitopes of the MAGE-A antigen superfamily in various types of cancer, highlighting its application in adoptive immunotherapy (Chinnasamy et al., 2011).
13. Antigen Identification in Melanoma
A study identified the MAGE-3 gene product, a melanoma antigenic epitope, as a potential target for specific immunotherapy of melanoma patients (Gaugler et al., 1994).
14. Lung Cancer Vaccine Development
Research on nonsmall cell lung cancer patients vaccinated with MAGE-3 recombinant protein showed induction of Ab, CD8+, and CD4+ T cells, providing a basis for optimizing immune responses in vaccine settings (Atanackovic et al., 2004).
15. Neurological Toxicity in Gene Therapy
A study on cancer patients treated with adoptive cell therapy using autologous anti-MAGE-A3 TCR-engineered T cells revealed significant cancer regression but also serious neurological toxicity, cautioning the use of highly active immunotherapies targeting MAGE-A family members (Morgan et al., 2013).
16. Intracellular Location of MAGE-3 Gene Product
Investigation into the MAGE-3 gene product identified it as a cytoplasmic protein, expanding the understanding of its role in cancer antigen presentation (Kocher et al., 1995).
17. Large-Scale Targeted Genome Engineering
MAGE was used for large-scale targeted genome engineering, demonstrating the potential for cost-effective genome modifications on a grand scale (Bonde et al., 2014).
18. Dendritic Cell Vaccination in Gastrointestinal Carcinomas
A study on the use of DC vaccination with MAGE-3 peptide in gastrointestinal carcinoma treatment showed promising results, with no toxic side effects and some tumor regressions (Sadanaga et al., 2001).
19. Standardizing Microarray Data Exchange
The development of MAGE-ML, a data format for exchanging microarray data, facilitated standardization and meaningful exchange of microarray data in the scientific community (Spellman et al., 2002).
特性
製品名 |
MAGE-3 (112-120) |
|---|---|
配列 |
KVAEELVHFL |
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanoma-associated antigen 3 (112-120); MAGE-3 (112-120) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




